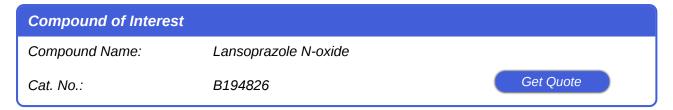


Application Notes and Protocols: Synthesis and Characterization of Lansoprazole N-oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent impurity and a metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Its identification and characterization are crucial for quality control in the manufacturing of Lansoprazole and for understanding its metabolic fate.[4] These application notes provide detailed protocols for the synthesis and characterization of Lansoprazole N-oxide, intended to aid researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of **Lansoprazole N-oxide** is presented in the table below for easy reference.

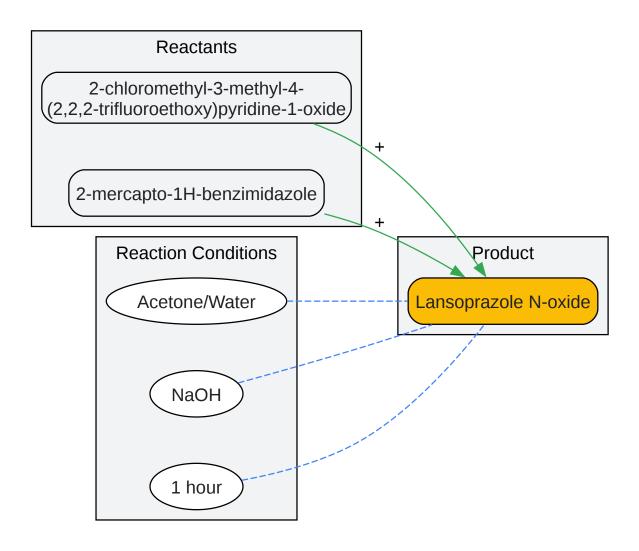


Property	Value	Reference(s)
Chemical Name	2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole	[2]
CAS Number	213476-12-1	
Molecular Formula	C16H14F3N3O3S	_
Molecular Weight	385.36 g/mol	-
Appearance	White to off-white solid	-
Melting Point	164 °C	-
Purity (Typical)	≥95% (HPLC)	-
Solubility	Soluble in DMSO and Methanol	-
Storage	-20°C	-
¹ H NMR (DMSO-d ₆ , δ ppm)	13.68 (br, NH), 8.34 (d, J=7.2 Hz, 1H), 7.66 (m, 2H), 7.32 (m, 2H), 7.27 (d, J=7.2 Hz, 1H), 4.92 (m, 4H), 2.05 (s, 3H)	-
IR (KBr, cm ⁻¹)	3436 (O-H), 3066 (Ar-H), 1615 (C=N), 1585, 1470 (Ar C=C), 1255 (aryl-alkyl ether), 1174 (C-N), 1155 (C-F), 1069 (S=O)	
Mass Spectrum (EI)	Protonated molecular ion at m/z 402.0, Sodium adduct at m/z 424.1	_
UV λ _{max}	279 nm	_

Synthesis of Lansoprazole N-oxide



The synthesis of **Lansoprazole N-oxide** can be achieved through the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole.



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Caption: Synthesis pathway for Lansoprazole N-oxide.

Experimental Protocol: Synthesis

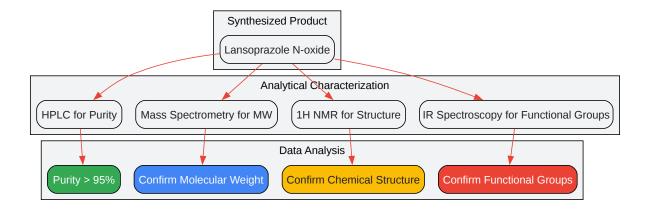
Preparation of Reactant Solution: Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in 50.0 mL of water.



- Addition of Second Reactant: To the solution from step 1, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in 50.0 mL of acetone.
- Reaction: Stir the resulting mixture for 1 hour to allow the reaction to complete.
- Isolation of Product: Filter the isolated solid product.
- Washing: Wash the filtered solid with a 1:1 mixture of water and acetone (20.0 mL).
- Drying: Dry the purified solid at 40-45°C to obtain **Lansoprazole N-oxide** as a white solid.

Characterization of Lansoprazole N-oxide

A comprehensive characterization of the synthesized **Lansoprazole N-oxide** is essential to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.



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Caption: Workflow for the characterization of Lansoprazole N-oxide.

Experimental Protocols: Characterization



- 1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
- Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and a phosphate buffer.
- Column: Use a C18 reverse-phase column.
- Detection: Set the UV detector to a wavelength of 279 nm.
- Sample Preparation: Dissolve an accurately weighed quantity of the synthesized **Lansoprazole N-oxide** in methanol and dilute to a suitable concentration.
- Injection: Inject the sample solution into the chromatograph.
- Analysis: Determine the purity of the sample by calculating the area percentage of the
 Lansoprazole N-oxide peak relative to all other peaks. A purity of >95% is generally
 expected for the synthesized impurity standard.
- 2. ¹H NMR Spectroscopy for Structural Elucidation
- Solvent: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument: Use a 400 MHz NMR spectrometer.
- Analysis: Record the ¹H NMR spectrum and compare the chemical shifts (δ) and coupling constants (J) with the reported values to confirm the chemical structure.
- 3. Infrared (IR) Spectroscopy for Functional Group Identification
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.
- Instrument: Use a Fourier Transform Infrared (FT-IR) spectrophotometer.
- Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present in Lansoprazole N-oxide, such as S=O, C=N, C-F, and aryl-alkyl ether bonds.



- 4. Mass Spectrometry for Molecular Weight Confirmation
- Ionization Method: Use Electrospray Ionization (ESI) or Electron Impact (EI).
- Analysis: Obtain the mass spectrum and identify the molecular ion peak (or the protonated molecular ion [M+H]+) to confirm the molecular weight of Lansoprazole N-oxide. The protonated molecular ion is expected at m/z 402.0, with a sodium adduct at m/z 424.1.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Characterization of Lansoprazole N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194826#synthesis-and-characterization-of-lansoprazole-n-oxide]

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